molecular formula C14H17N3O6 B11541597 Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate

Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate

Cat. No.: B11541597
M. Wt: 323.30 g/mol
InChI Key: XSHAMHZOSLMXSW-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 2,4-dinitrophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate typically involves the reaction of piperidine with 2,4-dinitrophenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Scientific Research Applications

Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate
  • Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate
  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

Uniqueness

Ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate is unique due to the presence of two nitro groups on the phenyl ring, which significantly enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its distinct chemical structure also allows for specific interactions with biological targets, making it a useful compound in medicinal chemistry .

Properties

Molecular Formula

C14H17N3O6

Molecular Weight

323.30 g/mol

IUPAC Name

ethyl 1-(2,4-dinitrophenyl)piperidine-4-carboxylate

InChI

InChI=1S/C14H17N3O6/c1-2-23-14(18)10-5-7-15(8-6-10)12-4-3-11(16(19)20)9-13(12)17(21)22/h3-4,9-10H,2,5-8H2,1H3

InChI Key

XSHAMHZOSLMXSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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